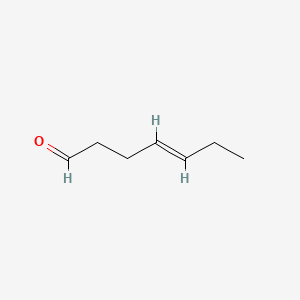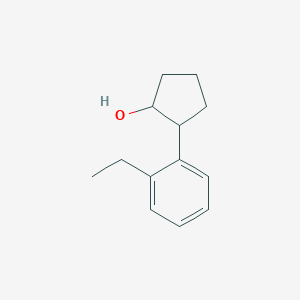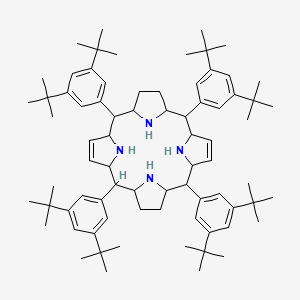
5,10,15,20-Tetrakis(3,5-ditert-butylphenyl)-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,10,15,20-Tetrakis(3,5-ditert-butylphenyl)-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin is a complex organic compound with the molecular formula C76H94N4. It is a derivative of porphyrin, a class of compounds known for their role in biological systems such as hemoglobin and chlorophyll. This compound is notable for its bulky tert-butyl groups, which provide steric protection and influence its chemical properties .
Métodos De Preparación
The synthesis of 5,10,15,20-Tetrakis(3,5-ditert-butylphenyl)-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin typically involves the condensation of pyrrole with aldehydes under acidic conditions, followed by oxidation. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as trifluoroacetic acid. Industrial production methods may involve scaling up these reactions with continuous flow techniques to ensure consistent quality and yield .
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxidation states, which are useful in catalysis and material science.
Substitution: The bulky tert-butyl groups can be substituted under specific conditions to introduce different functional groups, enhancing its versatility in chemical synthesis.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Major products formed from these reactions often include various metal complexes and substituted derivatives .
Aplicaciones Científicas De Investigación
5,10,15,20-Tetrakis(3,5-ditert-butylphenyl)-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Its derivatives are studied for their potential in photodynamic therapy, where they can generate reactive oxygen species to kill cancer cells.
Medicine: The compound’s ability to form complexes with metals makes it a candidate for drug delivery systems.
Industry: It is used in the development of organic photovoltaic cells and sensors due to its unique electronic properties
Mecanismo De Acción
The mechanism by which this compound exerts its effects often involves the coordination of metal ions to the nitrogen atoms in the porphyrin ring. This coordination can alter the electronic properties of the metal, making it more reactive or stable. The pathways involved include electron transfer processes and the generation of reactive intermediates, which are crucial in catalysis and photodynamic therapy .
Comparación Con Compuestos Similares
Compared to other porphyrins, 5,10,15,20-Tetrakis(3,5-ditert-butylphenyl)-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin is unique due to its bulky tert-butyl groups. These groups provide steric protection, making the compound more stable and less prone to aggregation. Similar compounds include:
Tetraphenylporphyrin: Lacks the bulky tert-butyl groups, making it less stable.
Octaethylporphyrin: Another derivative with different substituents, used in similar applications but with different properties.
Phthalocyanine: A related compound with a similar structure but different electronic properties, used in dyes and pigments
This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and comparisons with similar compounds
Propiedades
Fórmula molecular |
C76H112N4 |
|---|---|
Peso molecular |
1081.7 g/mol |
Nombre IUPAC |
5,10,15,20-tetrakis(3,5-ditert-butylphenyl)-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin |
InChI |
InChI=1S/C76H112N4/c1-69(2,3)49-33-45(34-50(41-49)70(4,5)6)65-57-25-27-59(77-57)66(46-35-51(71(7,8)9)42-52(36-46)72(10,11)12)61-29-31-63(79-61)68(48-39-55(75(19,20)21)44-56(40-48)76(22,23)24)64-32-30-62(80-64)67(60-28-26-58(65)78-60)47-37-53(73(13,14)15)43-54(38-47)74(16,17)18/h25,27,30,32-44,57-68,77-80H,26,28-29,31H2,1-24H3 |
Clave InChI |
PRRJIBMQHIDXII-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=CC(=C1)C2C3CCC(N3)C(C4C=CC(N4)C(C5CCC(N5)C(C6C=CC2N6)C7=CC(=CC(=C7)C(C)(C)C)C(C)(C)C)C8=CC(=CC(=C8)C(C)(C)C)C(C)(C)C)C9=CC(=CC(=C9)C(C)(C)C)C(C)(C)C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[Di(methyl-d3)amino]-1-propanol](/img/structure/B13408278.png)
![4-des-[(3S)-Tetrahydro-3-furanyl]-2-isopropyl Empagliflozin](/img/structure/B13408282.png)
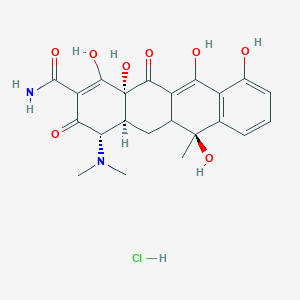
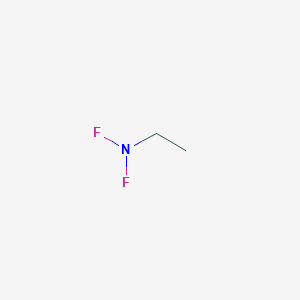
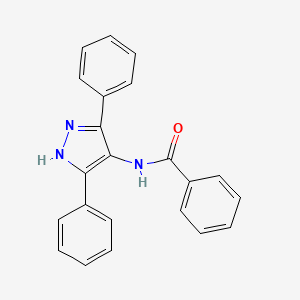
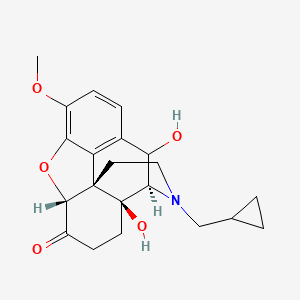
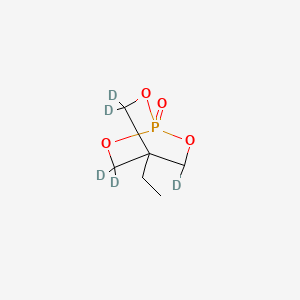
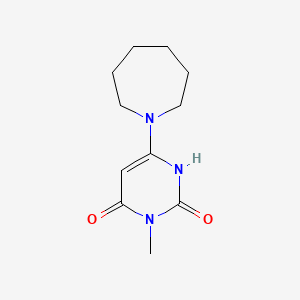
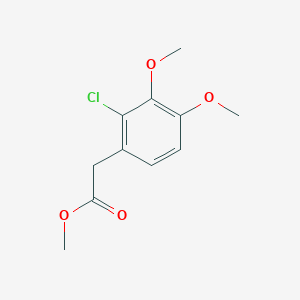
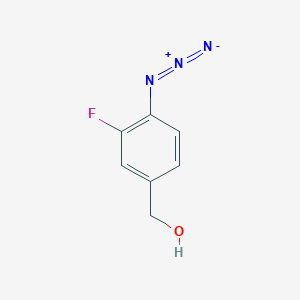
![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]iminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13408330.png)

